Product packaging for Boc-(S)-alpha-benzyl-proline(Cat. No.:CAS No. 706806-61-3)

Boc-(S)-alpha-benzyl-proline

Cat. No.: B556952
CAS No.: 706806-61-3
M. Wt: 305.4 g/mol
InChI Key: JUUNPRGYFCIXSM-KRWDZBQOSA-N
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Description

Significance of Proline and its Derivatives in Peptide and Protein Chemistry

Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the protein backbone, forming a five-membered pyrrolidine (B122466) ring. wikipedia.orgnih.gov This cyclic nature imposes significant conformational rigidity compared to other amino acids. wikipedia.org Proline's distinct structure profoundly influences the architecture of peptides and proteins, playing a critical role in processes like protein folding and stabilizing specific secondary structures. nih.govsigmaaldrich.com

The pyrrolidine ring of proline is not planar and can adopt two primary, non-planar conformations known as "puckers." These are typically referred to as Cγ-endo (down) and Cγ-exo (up), where the Cγ atom is displaced on either the same or opposite side of the ring relative to the carboxyl group. This puckering is a crucial determinant of the local peptide backbone geometry. nih.govrsc.org The puckered state of the proline ring is intrinsically linked to the conformation of the preceding peptide bond. nih.gov Statistical analyses of protein structures have revealed a strong correlation: a cis peptide bond preceding proline favors a Cγ-endo (down) pucker, with one study finding that 81% of cis prolines adopt this conformation. nih.gov This interplay between the ring pucker and the backbone conformation is a key mechanism by which proline directs the folding of a peptide chain. nih.govtdx.cat

Proline is often referred to as a "helix breaker" because its unique structure disrupts the regular hydrogen-bonding pattern that stabilizes α-helices and β-sheets. wikipedia.orgsigmaaldrich.comumd.eduletstalkacademy.com There are two primary reasons for this disruption:

The cyclic side chain sterically hinders the backbone from adopting the ideal dihedral angles (φ, ψ) required for the internal parts of an α-helix or β-sheet. wikipedia.orgumd.edu The φ angle is locked at approximately -65°. wikipedia.org

Once incorporated into a peptide chain, the proline nitrogen lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor, a critical interaction for stabilizing these secondary structures. wikipedia.orgnih.govnewworldencyclopedia.org

Despite its disruptive nature within these structures, proline is commonly found at the beginning of α-helices and in the edge strands of β-sheets. wikipedia.orgnewworldencyclopedia.orgnih.gov Its rigidity is also instrumental in the formation of β-turns, which are sharp reversals in the direction of the polypeptide chain. wikipedia.orgreddit.comvaia.com However, the environment can modulate proline's structural propensity; in membrane-mimetic environments, proline's tendency to form helices is significantly enhanced. nih.govnih.gov

A defining feature of proline is the relatively small energy difference between the cis and trans conformations of the peptide bond preceding it (the X-Pro bond). ethz.chimrpress.com For most other amino acid pairs, the trans form is overwhelmingly favored (by about 20 kcal/mol). imrpress.com In contrast, for an X-Pro bond, the cis conformer is only about 5 kJ/mol (approximately 1.2 kcal/mol) less stable than the trans conformer. ethz.ch

This small energy gap means that a significant population of X-Pro bonds (about 5-6% in folded proteins and up to 30% in unfolded peptides) can exist in the cis conformation. ethz.chimrpress.comhepionpharma.com The isomerization between these two states is an intrinsically slow process that can be a rate-limiting step in protein folding. ethz.chwikipedia.org This "molecular timer" function of proline isomerization is a critical control point in many biological processes. nih.govethz.chwikipedia.org The specific amino acid preceding proline can also influence the cis/trans equilibrium; for example, an aromatic residue preceding proline makes the cis conformation more favorable. wikipedia.org

PropertyNon-Prolyl BondsProlyl (X-Pro) Bonds
Predominant Conformation trans (>99.5%) imrpress.comtrans (~95%) imrpress.com
Frequency of cis Conformation ~0.04% ethz.ch~5-6% ethz.chhepionpharma.com
Energy Difference (trans vs. cis) High (~20 kcal/mol) imrpress.comLow (~1.2 kcal/mol) ethz.ch
Isomerization Rate FastSlow (rate-limiting for folding) ethz.ch

Impact on Alpha-Helical and Beta-Sheet Structures

Introduction of Substituted Prolines in Conformational Control

Non-proteinogenic amino acids are those that are not among the 20 standard amino acids encoded by the genetic code. The incorporation of these synthetic analogs, such as substituted prolines, into peptides is a key technique in medicinal chemistry and materials science. These modified residues can be used to create peptidomimetics with enhanced stability against proteolytic degradation, improved potency, and controlled structural features. researchgate.net For instance, substituting the proline ring at the C4 position can have profound effects. Electron-withdrawing groups at the 4R position promote an exo ring pucker and favor trans peptide bonds, which helps stabilize structures like the polyproline II (PPII) helix. nih.govnih.gov Conversely, substituents at the 4S position can favor an endo pucker. nih.govnih.gov This level of control allows for the rational design of peptides with specific, predetermined folds. acs.orgfigshare.com

The synthesis of peptides, especially those containing modified amino acids, requires a careful strategy of protecting and deprotecting reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids during peptide synthesis. springernature.comnih.govchemistrysteps.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). libretexts.orgnumberanalytics.com

The Boc group is valued for its stability under basic and many nucleophilic conditions, while being easily removable with moderate acids like trifluoroacetic acid (TFA). peptide.com This chemical property is central to the "Boc/Bzl" protection scheme in solid-phase peptide synthesis (SPPS). peptide.com In this strategy, the temporary Nα-Boc group is removed with TFA, while more permanent side-chain protecting groups (often benzyl-based) require much harsher acids like hydrogen fluoride (B91410) (HF) for cleavage. springernature.compeptide.com The mechanism of Boc removal involves the formation of a stable tert-butyl cation, which then fragments into isobutene and carbon dioxide. total-synthesis.comjk-sci.com This strategy, while effective, is not truly "orthogonal" because both protecting groups are acid-labile, differing only in the required acid strength. peptide.comiris-biotech.de It stands in contrast to the more modern and orthogonal Fmoc/tBu strategy, where the base-labile Fmoc group is used for Nα-protection. total-synthesis.comiris-biotech.deamericanpeptidesociety.org Nevertheless, Boc-based synthesis remains advantageous for certain applications, such as the synthesis of hydrophobic peptides or when basic conditions must be avoided. springernature.comamericanpeptidesociety.org

Protecting GroupFull NameIntroduction ReagentCleavage Condition
Boc tert-butyloxycarbonylDi-tert-butyl dicarbonate (Boc₂O) libretexts.orgModerate acid (e.g., TFA) peptide.com
Fmoc 9-fluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) total-synthesis.comiris-biotech.de
Cbz (Z) CarboxybenzylBenzyl (B1604629) chloroformateH₂/Pd or strong acid chemistrysteps.com
tBu tert-butyl-Strong acid (e.g., TFA) iris-biotech.de

Definition and Relevance of Non-Proteinogenic Amino Acids

Historical Context of alpha-Benzyl Proline Derivatives in Chemical Synthesis

The development of alpha-benzyl proline derivatives is rooted in the broader history of proline chemistry and the enduring challenge of stereoselective synthesis. Proline itself holds a unique position among the proteinogenic amino acids due to its cyclic structure, which imparts significant conformational rigidity to peptides. rsc.org This property has made proline and its analogs invaluable tools for controlling peptide folding and designing molecules with specific three-dimensional shapes. rsc.org

In the latter half of the 20th century, as the field of peptide synthesis matured, researchers began to explore modifications to the proline ring to create "unnatural" amino acids with tailored properties. The synthesis of α-substituted prolines, including those with a benzyl group, represented a significant synthetic hurdle. nih.gov The creation of a fully substituted, or quaternary, carbon atom at the α-position in a stereocontrolled manner was, and remains, a non-trivial task in organic chemistry. nih.govnih.gov

Early interest in α-benzylproline derivatives was driven by their potential as conformationally restricted analogs of phenylalaninamide. acs.org By incorporating the benzyl side chain of phenylalanine onto the rigid proline scaffold, chemists could create building blocks that mimic the natural amino acid but with significantly less conformational freedom. This was particularly important for studying the bioactive conformations of peptides and for designing peptidomimetics with enhanced stability and receptor affinity.

The advent of organocatalysis in the early 2000s brought renewed attention to proline and its derivatives. L-proline was identified as a remarkably effective and versatile catalyst for a range of asymmetric reactions, including aldol (B89426) and Mannich reactions. researchgate.netresearchgate.net This spurred further investigation into more complex proline derivatives as catalysts and chiral building blocks. The development of robust synthetic methods, such as the diastereoselective alkylation of chiral Schiff bases and intramolecular cyclization strategies, has made α-quaternary prolines like Boc-(S)-alpha-benzyl-proline more accessible for research. nih.gov These historical advancements have paved the way for its current use in the rational design of peptides, catalysts, and complex molecular architectures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO4 B556952 Boc-(S)-alpha-benzyl-proline CAS No. 706806-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUNPRGYFCIXSM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426192
Record name 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-61-3
Record name 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-alpha -benzyl-Pro-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies and Stereochemical Control of Boc S Alpha Benzyl Proline

Strategies for Enantiomerically Pure alpha-Benzyl Proline Derivatives

The creation of enantiomerically pure alpha-benzyl proline and its derivatives relies on several sophisticated synthetic strategies. These methods are designed to control the formation of the stereocenters within the molecule, ensuring the desired enantiomer is produced with high purity.

Utilization of Homochiral Beta-Amino Acids as Starting Materials

A robust strategy for synthesizing enantiomerically pure δ-substituted prolines involves the use of homochiral β-amino acids as starting materials. rsc.orgrsc.org This approach is particularly advantageous as it allows the chirality of the starting material to be transferred to the final product. For instance, the synthesis of a δ-benzylproline stereoisomer can commence from the enantiopure β-amino acid derived from the homologation of L-phenylalanine. rsc.orgrsc.org This method leverages the readily available chiral pool of amino acids, which can be converted to their corresponding β-amino acid counterparts through established, racemization-free procedures. rsc.org The use of Boc-L-β-homophenylalanine, for example, which is commercially available, provides a direct route to the desired proline derivative while maintaining stereochemical integrity. rsc.org This approach is considered complementary to other methods and is particularly useful for synthesizing δ-substituted prolines that may not be accessible through other routes. rsc.org

Intramolecular Cyclization Approaches for Pyrrolidine (B122466) Ring Formation

The construction of the five-membered pyrrolidine ring is a critical step in the synthesis of proline derivatives. Intramolecular cyclization of suitably functionalized acyclic precursors is a common and effective strategy. rsc.orgrsc.org In one such approach, a 3-oxopyrrolidine is formed through an intramolecular cyclization reaction starting from a β-amino acid. rsc.orgrsc.org This method has been successfully employed in the synthesis of the (2S,5R) stereoisomer of 5-benzylproline. rsc.orgrsc.org The process involves several steps, including the formation of an intermediate vinyl triflate, which can be generated with complete regiochemical control. rsc.orgrsc.org The subsequent steps then lead to the formation of the pyrrolidine ring, locking in the desired stereochemistry. Other cyclization strategies include the palladium-catalyzed intramolecular α-arylation of α-amino acid esters to form the pyrrolidine ring. csic.es Additionally, intramolecular reductive [3+2] cycloadditions can be used to construct the pyrrolidine core. acs.org

Stereoselective Hydrogenation Reactions

Stereoselective hydrogenation is a key reaction for establishing the final stereochemistry in many synthetic routes to substituted prolines. Following the formation of the pyrrolidine ring, which may contain a double bond, a stereoselective hydrogenation step can be employed to introduce the final stereocenters. For example, the hydrogenation of an intermediate vinyl triflate using a platinum oxide catalyst has been shown to proceed with good diastereoselectivity, leading to the desired cis δ-substituted L-proline derivative in enantiomerically pure form. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. rsc.orgrsc.org While platinum oxide can yield the cis product with high selectivity, other catalysts, such as palladium on carbon, may lead to lower diastereoselectivity, producing a mixture of cis and trans isomers. rsc.org This highlights the importance of catalyst selection in directing the stereochemical outcome of the hydrogenation.

Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are indispensable tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed in the synthesis of chiral α-amino acids and their derivatives.

Proline-Derived Chiral Auxiliaries (e.g., SAMP)

Among the various chiral auxiliaries, those derived from (S)-proline have been extensively utilized with significant success. researchgate.net A prominent example is (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), which is a versatile and commercially available chiral auxiliary. researchgate.net SAMP, and its enantiomer RAMP, are prepared from (S)-proline and (R)-glutamic acid, respectively. wikipedia.org The SAMP/RAMP hydrazone methodology is a powerful tool for achieving high levels of diastereoselectivity in various transformations. researchgate.net

Application in Diastereoselective Reactions (e.g., alpha-alkylations)

Chiral auxiliaries like SAMP are particularly effective in directing diastereoselective α-alkylation reactions. researchgate.net The general process involves the condensation of the chiral auxiliary with a ketone or aldehyde to form a chiral hydrazone. wikipedia.org Deprotonation of this hydrazone followed by reaction with an alkylating agent introduces a new substituent at the α-position with a high degree of stereocontrol. wikipedia.org The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the intermediate enolate, forcing the electrophile to approach from the less hindered face. This methodology has been successfully applied to the synthesis of a wide range of chiral compounds, including α-substituted proline derivatives. researchgate.netnih.gov The diastereoselectivity of these alkylation reactions is often excellent, and the auxiliary can be cleaved under mild conditions to afford the desired product in high enantiomeric purity. researchgate.net

Recyclability of Chiral Auxiliaries

The economic viability and sustainability of asymmetric synthesis on an industrial scale are significantly enhanced by the ability to recycle the chiral auxiliary. In the context of producing α-substituted proline derivatives, auxiliaries such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) are instrumental. wikipedia.orgorgsyn.org The SAMP/RAMP hydrazone method is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org After the desired alkylation step, the auxiliary must be cleaved from the product and recovered for reuse.

Alternative, non-oxidative cleavage methods are often preferred when the product contains functionalities sensitive to ozonolysis. For instance, hydrolysis using a saturated aqueous solution of oxalic acid can effectively cleave the SAMP-hydrazone, allowing for the recovery of the SAMP auxiliary in high yields of around 85% with its enantiomeric purity intact. researchgate.net Another protocol employs copper(II) sulfate (B86663) and ammonium (B1175870) chloride for the cleavage step, with subsequent recovery of the auxiliary facilitated by the use of ethylenediaminetetraacetic acid (EDTA). researchgate.net

To streamline the recovery process, chiral auxiliaries can be immobilized on solid supports, such as polystyrene resins. scispace.com This approach simplifies the separation of the auxiliary from the reaction mixture, as it can be removed by simple filtration. However, a limitation of some polymer-supported auxiliaries is that the chiral center can be destroyed during the cleavage of the product, which prevents direct recycling. scispace.com More advanced, easily recyclable proline-derived ligands have also been developed, with some demonstrating recovery yields as high as 85%. mdpi.com

Table 1: Comparison of Recovery Yields for the SAMP Chiral Auxiliary

Cleavage/Recovery Method Product Type Recovery Yield Reference
Distillation, nitrosamine (B1359907) formation, and LiAlH₄ reduction Ketone 49% mit.edu
Saturated aqueous oxalic acid solution Ketone 85% researchgate.net

Synthesis of Related Boc-Protected alpha-Substituted Prolines

The synthesis of N-Boc-protected α-substituted prolines, which are quaternary amino acids, is a significant area of research due to their role in creating peptides with constrained conformations. A common and effective strategy involves the direct alkylation of an N-Boc-proline ester. This method typically begins with the deprotonation of N-Boc-proline methyl or ethyl ester using a strong base like lithium diisopropylamide (LDA) at a low temperature to form a chiral enolate. acs.org This enolate is then treated with an appropriate electrophile, such as a substituted benzyl (B1604629) halide, to introduce the desired substituent at the α-position. The final step is the saponification of the ester group, usually with a base like sodium hydroxide (B78521) (NaOH), to yield the final carboxylic acid product. acs.org This general approach has been successfully applied to synthesize a range of α-benzyl substituted proline derivatives. acs.org

Boc-(S)-alpha-(4-chlorobenzyl)proline

Boc-(S)-α-(4-chlorobenzyl)proline is a valuable building block in medicinal chemistry, particularly for synthesizing peptide-based drugs. chemimpex.com Its synthesis follows the general methodology for α-alkylation of proline. The process involves the reaction of the lithium enolate of N-Boc-proline methyl ester with 4-chlorobenzyl bromide as the alkylating agent. Subsequent hydrolysis of the methyl ester furnishes the target compound, (2S)-1-(tert-butoxycarbonyl)-2-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid. acs.orgsigmaaldrich.cn This compound is utilized in peptide synthesis and for the development of novel pharmaceuticals. chemimpex.com

Boc-(S)-alpha-(4-trifluoromethylbenzyl)proline

The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability and binding affinity. Boc-(S)-α-(4-trifluoromethylbenzyl)proline is therefore a key intermediate for creating peptides with improved pharmacokinetic properties. chemimpex.com The synthesis of the racemic version of this compound has been reported with a high yield of 95%. acs.org The enantiomerically pure (S)-isomer is synthesized by the asymmetric alkylation of N-Boc-proline methyl ester with 4-(trifluoromethyl)benzyl bromide, followed by ester hydrolysis. acs.org The product is identified as (S)-1-Boc-2-(4-trifluoromethylbenzyl)-2-pyrrolidinecarboxylic acid.

Boc-(S)-alpha-(4-methylbenzyl)proline

Boc-(S)-α-(4-methylbenzyl)proline serves as another important chiral building block for organic synthesis and pharmaceutical research, particularly in the construction of bioactive peptides. chemimpex.com Its synthesis is achieved through the standard alkylation procedure. N-Boc-proline methyl ester is deprotonated to form the corresponding enolate, which is subsequently alkylated using 4-methylbenzyl bromide. The final product is obtained after the saponification of the ester group. acs.orgguidechem.com

Boc-(S)-alpha-(4-tert-butylbenzyl)proline

The sterically demanding tert-butyl group in Boc-(S)-α-(4-tert-butylbenzyl)proline can be used to introduce significant conformational constraints in peptide structures. This derivative is synthesized using the established α-alkylation protocol. acs.org The lithium enolate of N-Boc-proline methyl ester is reacted with 4-tert-butylbenzyl bromide. The resulting α-substituted ester is then hydrolyzed to afford (S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid.

Boc-(S)-alpha-(2-bromobenzyl)proline

The presence of a bromine atom in Boc-(S)-α-(2-bromobenzyl)proline provides a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in synthetic chemistry. The synthesis is analogous to the other derivatives in this series, involving the alkylation of the N-Boc-proline methyl ester enolate with 2-bromobenzyl bromide, followed by saponification of the ester to yield the final product. acs.orgmybiosource.com

Table 2: Synthesis and Properties of Boc-Protected alpha-Substituted Prolines

Compound Name Structure Molecular Formula CAS Number Alkylating Agent
Boc-(S)-alpha-(4-chlorobenzyl)proline Boc-(S)-alpha-(4-chlorobenzyl)proline C₁₇H₂₂ClNO₄ 1217777-96-2 4-Chlorobenzyl bromide
Boc-(S)-alpha-(4-trifluoromethylbenzyl)proline Boc-(S)-alpha-(4-trifluoromethylbenzyl)proline C₁₈H₂₂F₃NO₄ 706806-72-6 4-(Trifluoromethyl)benzyl bromide
Boc-(S)-alpha-(4-methylbenzyl)proline Boc-(S)-alpha-(4-methylbenzyl)proline C₁₈H₂₅NO₄ 706806-63-5 4-Methylbenzyl bromide
Boc-(S)-alpha-(4-tert-butylbenzyl)proline Boc-(S)-alpha-(4-tert-butylbenzyl)proline C₂₁H₃₁NO₄ 1217855-87-2 4-tert-Butylbenzyl bromide
Boc-(S)-alpha-(2-bromobenzyl)proline Boc-(S)-alpha-(2-bromobenzyl)proline C₁₇H₂₂BrNO₄ 706806-73-7 2-Bromobenzyl bromide

N-tert-Butoxycarbonyl-alpha-(2-fluorobenzyl)-L-proline

The synthesis of N-tert-Butoxycarbonyl-alpha-(2-fluorobenzyl)-L-proline is a multi-step process involving the protection of the amino group of the proline derivative. A specific methodology involves reacting 2-(2-fluorobenzyl)-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The process begins by stirring a mixture of 2-(2-fluorobenzyl)-L-proline and tetramethylammonium (B1211777) hydroxide pentahydrate in acetonitrile. After a 30-minute period, Boc₂O is introduced, and the reaction continues for two days. The solvent is then removed under vacuum. The resulting residue is partitioned between ether and water. The aqueous layer is subsequently washed with ether and then acidified to a pH of 3-4 using a 10% aqueous citric acid solution.

Extraction of the aqueous layer is performed with ethyl acetate. The combined organic extracts are washed with a brine solution, dried over sodium sulfate (Na₂SO₄), and concentrated to yield the final product, N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-L-proline, as a white solid. Crystals of the compound can be grown from an ethanolic solution through slow evaporation at room temperature.

The resulting compound is a modified amino acid where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-carbon's hydrogen atom is substituted with a 2-fluorobenzyl group. researchgate.net X-ray crystallography reveals an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net

Table 1: Crystal Data and Structure Refinement for N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline researchgate.net

ParameterValue
Chemical FormulaC₁₇H₂₂FNO₄
Formula Weight323.36
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.4777 (1)
b (Å)12.4283 (2)
c (Å)13.1550 (2)
Volume (ų)1713.04 (4)
Z4
Calculated Density (Mg/m³)1.254
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100

Considerations in Solid-Phase Peptide Synthesis (SPPS) with Boc/Bzl Method

The Boc/Bzl (tert-butoxycarbonyl/benzyl) method is a foundational strategy in Solid-Phase Peptide Synthesis (SPPS). seplite.comhongtide.com Pioneered by R. Bruce Merrifield, this approach involves using the acid-labile Boc group for the temporary protection of the α-amino group of amino acids. hongtide.commasterorganicchemistry.com Concurrently, more permanent, benzyl-based protecting groups (Bzl) are used for the side chains of reactive amino acids. seplite.compeptide.com

This protection scheme is not truly orthogonal because both Boc and benzyl-based groups are removed by acidolysis. peptide.comnih.gov However, their successful application relies on a significant difference in the kinetics of their cleavage. nih.gov The Boc group is labile to moderate acids, whereas the benzyl-based groups require very strong acids for removal. peptide.com This kinetic difference allows for the selective deprotection of the α-amino group during each cycle of peptide chain elongation without prematurely removing the side-chain protection. hongtide.compeptide.com Despite being largely supplanted in some areas by the Fmoc/tBu strategy, the Boc/Bzl method remains valuable, particularly for reducing peptide aggregation during synthesis and for synthesizing peptides with base-sensitive components. hongtide.com

Alpha-Amino Protecting Group Removal (TFA)

In each cycle of the Boc/Bzl SPPS method, the temporary Boc protecting group must be removed from the N-terminal amino acid to allow for the coupling of the next amino acid in the sequence. peptide.com This deprotection step is typically achieved by treating the peptide-resin with a 20% to 50% solution of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). seplite.comchempep.com

The mechanism involves the acid-catalyzed cleavage of the carbamate (B1207046) linkage of the Boc group. masterorganicchemistry.com Following treatment with TFA, the newly deprotected α-amino group exists as a TFA salt. peptide.com This salt must be neutralized to the free amine before the subsequent coupling reaction can proceed efficiently. peptide.com Neutralization is commonly carried out by washing the resin with a base, such as a solution of diisopropylethylamine (DIEA) in DCM. peptide.com Alternatively, in-situ neutralization protocols have been developed where the neutralization and coupling steps are combined. peptide.com

Side Chain Protecting Group Stability

A critical aspect of the Boc/Bzl strategy is the stability of the semi-permanent, benzyl-based side-chain protecting groups during the repeated TFA treatments used for Boc group removal. peptide.com These groups are designed to be stable under the moderate acidic conditions of the Boc deprotection step but removable at the end of the synthesis. hongtide.com Final cleavage of these side-chain groups, along with the cleavage of the peptide from the resin, is typically accomplished using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov

However, the stability of some benzyl-based protecting groups to TFA is not absolute. For example, the benzyl (Bzl) ether group used for tyrosine can be partially removed by TFA, which can be problematic in the synthesis of longer peptides. peptide.com To address this, more acid-stable derivatives have been developed.

Table 2: Common Side-Chain Protecting Groups in Boc/Bzl SPPS and Their Cleavage Conditions peptide.com

Amino AcidProtecting GroupAbbreviationCleavage Conditions
ArginineTosylTosHF
ArginineNitroNO₂HF (Stable to TFMSA, TMSOTf)
Lysine2-Chlorobenzyloxycarbonyl2-Cl-ZHF, TFMSOTf, HBr/AcOH
Tyrosine2,6-Dichlorobenzyl2,6-Cl₂BzlHF, TMSOTf
Tyrosine2-Bromobenzyloxycarbonyl2-Br-ZHF, TFMSA, HBr

Minimizing Side Reactions in Acid Hydrolysis

The harsh acidic conditions used in Boc/Bzl SPPS, both during repetitive TFA deprotection and the final HF cleavage, can lead to undesirable side reactions. chempep.com These reactions can affect sensitive amino acid residues and reduce the yield and purity of the final peptide.

One common strategy to mitigate these side reactions is the use of "scavengers" in the cleavage cocktail. chempep.com These are molecules that can trap the reactive carbocations generated during the cleavage of protecting groups, preventing them from modifying sensitive residues like tryptophan, methionine, and cysteine. chempep.com

Specific side reactions are associated with certain amino acid sequences or conditions. For instance, an N-terminal glutamine residue can undergo intramolecular cyclization in the presence of acid to form pyroglutamic acid, a reaction that occurs in Boc/Bzl approaches. brieflands.com For peptides containing cysteine, S-tbutylation can occur during TFA cleavage. acs.org The extent of this side reaction is influenced by factors like TFA concentration and cleavage duration. acs.org To address this, strategies such as reducing the TFA concentration or employing a two-stage cleavage protocol have been developed. acs.org Similarly, aspartic acid-containing sequences, particularly Asp-Gly, can form aspartimide derivatives, which can be minimized by careful selection of cleavage conditions.

Conformational Analysis and Stereoelectronic Effects of Boc S Alpha Benzyl Proline and Its Analogues

Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, X-ray Crystallography)

The three-dimensional structures and conformational dynamics of proline derivatives are primarily investigated using high-resolution spectroscopic and diffraction methods, principally Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. kvinzo.comacs.org

NMR Spectroscopy is a powerful tool for studying the conformational equilibria of proline analogues in solution. nih.gov It is particularly effective for analyzing the two major conformational features of proline: the cis-trans isomerization of the X-Pro amide bond and the puckering of the five-membered pyrrolidine (B122466) ring. ugent.benih.gov The introduction of a fluorine atom, for example, provides a sensitive ¹⁹F NMR reporter probe for monitoring conformational changes, interactions, and dynamics in peptides and proteins. nih.govacs.org Advanced NMR methodologies, such as PSYCHEDELIC, enable the precise measurement of ¹H-¹H and ¹H-¹⁹F scalar couplings, which are then used to perform a detailed analysis of the ring pucker. ugent.be

Influence of Benzyl (B1604629) Substituent on Pyrrolidine Ring Conformation

The presence of a substituent at the α-carbon of the proline ring, such as the benzyl group in Boc-(S)-alpha-benzyl-proline, introduces significant steric and electronic effects that dictate the molecule's conformational preferences. nih.govtdx.cat

Substitutions at the Cα position generally favor a trans conformation for the preceding amide bond. This preference arises from a steric clash that would occur between the α-substituent (the benzyl group) and the side chain of the preceding amino acid residue in the cis conformation. nih.gov

Studies on α-phenylproline, a close analogue, have been conducted to understand the intrinsic conformational preferences imparted by an aromatic substituent at this position. tdx.cat The incorporation of a phenyl group at Cα has been shown to result in conformations associated with a polyproline II (PII) helix. nih.gov Other related compounds, such as Boc-α-phenylproline, have been observed to crystallize in a cis conformation with an endo ring pucker. nih.gov The specific conformational outcome for this compound is a result of the complex interplay between the steric bulk of the benzyl group and the electronic constraints of the N-Boc protecting group.

Stereoelectronic and Steric Effects of Substituents on Proline Conformation

The conformation of the proline ring is governed by a delicate balance between stereoelectronic and steric effects, which determine the two principal conformational equilibria: the pyrrolidine ring pucker (endo vs. exo) and the amide bond configuration (cis vs. trans). nih.govnih.gov

Ring Pucker: The pyrrolidine ring is not planar and adopts envelope conformations where the Cγ carbon is puckered either towards the proline carbonyl group (endo pucker, also called "down") or away from it (exo pucker, or "up"). nih.govnih.gov

Stereoelectronic Effects: These arise from orbital interactions. A prominent example is the gauche effect, where an electronegative substituent (like fluorine) at the C4 position prefers to be in a pseudo-axial orientation. This orientation is sterically disfavored but electronically stabilized by hyperconjugative interactions. nih.govacs.org This effect strongly influences the ring pucker.

Steric Effects: The steric bulk of a substituent also plays a crucial role. Large, non-polar groups will favor a pseudo-equatorial position to minimize steric strain, which in turn dictates the ring pucker. kvinzo.compnas.org

Correlation with Amide Isomerism: The ring pucker is strongly correlated with the cis/trans conformation of the N-terminal amide bond. nih.govacs.org

The exo pucker is associated with more compact backbone conformations (like the polyproline II helix) and stabilizes the trans amide bond. nih.govnih.gov

The endo pucker is associated with more extended backbone conformations and strongly favors the cis amide bond. nih.govnih.gov

Comparative Conformational Studies with other Proline Derivatives

Fluorine's high electronegativity makes it a powerful tool for modulating peptide and protein conformation through stereoelectronic effects. nih.govacs.orgnih.gov The installation of fluorine on the proline ring has a profound and stereospecific influence on the ring pucker and the cis-trans amide bond equilibrium. acs.orgacs.org

(2S,4R)-4-Fluoroproline (Flp): The fluorine atom at the 4R position strongly favors a Cγ-exo pucker due to the gauche effect. kvinzo.compnas.org This preorganizes the peptide backbone into a conformation that stabilizes structures like the polyproline II helix.

(2S,4S)-4-Fluoroproline (flp): Conversely, a fluorine atom at the 4S position induces a strong preference for the Cγ-endo pucker. nih.govacs.org

This stereospecific control of conformation has been exploited to stabilize or destabilize specific protein structures. For example, in collagen-mimetic peptides, placing (2S,4R)-4-fluoroproline in a position that requires an exo pucker leads to hyperstable triple helices. pnas.org Furthermore, fluorination can accelerate the rate of cis-trans isomerization by reducing the double-bond character of the amide C-N bond. ugent.be Studies on difluorinated prolines show that the conformational effects can be either additive or opposing, depending on the relative stereochemistry of the two fluorine atoms. nih.gov

Hydroxyproline (B1673980), a common post-translational modification, influences conformation through mechanisms similar to fluoroproline. The hydroxyl group exerts a potent stereoelectronic effect that dictates ring pucker. kvinzo.com

(2S,4R)-4-Hydroxyproline (Hyp): This is the most common isomer found in collagen. It strongly favors a Cγ-exo ring pucker. kvinzo.comacs.org This specific conformation is critical for the stability of the collagen triple helix and for molecular recognition events, such as the binding of HIF-1α to the VHL E3 ubiquitin ligase, where the exo pucker is essential. acs.orgnih.gov

(2S,4S)-4-Hydroxyproline (hyp): This diastereomer preferentially adopts a Cγ-endo pucker. nih.gov

The simultaneous presence of both fluoro and hydroxyl groups, as in 3-fluoro-4-hydroxyprolines, creates a more complex conformational landscape. Studies combining NMR, X-ray crystallography, and computational analysis have shown that the final pucker preference is determined by the combined stereoelectronic influences of both substituents. acs.orgnih.gov For instance, adding a fluorine atom can shift the natural pucker preference of a hydroxyproline derivative. nih.gov

Fluorinated Prolines

Modeling and Computational Approaches in Conformational Studies

Computational modeling is an indispensable tool that complements experimental techniques in the conformational analysis of proline derivatives. researchgate.net Methods such as ab initio molecular orbital calculations, Density Functional Theory (DFT), and molecular dynamics (MD) simulations provide deep insights into the structural properties and energetics of these molecules. nih.govacs.orgresearchgate.net

Theoretical calculations are used to explore the potential energy surface of proline analogues, identifying low-energy conformations and characterizing the backbone (φ, ψ) and ring pucker preferences. nih.govacs.org These studies can systematically vary protecting groups and substituents to parse their individual contributions to conformational stability. nih.govresearchgate.net For example, DFT has been employed to model different turn types in peptides and to rationalize how the incorporation of a substituted proline affects the energetics of a particular conformation. acs.orgnih.gov

Molecular dynamics simulations are particularly useful for studying the dynamic behavior of proline rings. They can overcome the high energy barrier associated with cis-trans isomerization, which occurs on a timescale often inaccessible to standard experimental observation, allowing researchers to simulate the process and calculate equilibrium populations. nih.govresearchgate.net The combination of experimental NMR data with high-level ab initio calculations has been shown to yield an unprecedented level of accuracy and precision in determining the conformational preferences of novel proline analogues. ugent.be

Applications of Boc S Alpha Benzyl Proline in Medicinal Chemistry and Pharmaceutical Research

Building Block in Peptide Synthesis

The primary application of Boc-(S)-alpha-benzyl-proline is as a fundamental building block in peptide synthesis. chemimpex.com Peptides are crucial in drug development and biological research, and the use of non-natural or modified amino acids like this compound is a key strategy for creating peptidomimetics. chemimpex.com These peptide-like molecules can exhibit improved stability, enhanced potency, and better selectivity compared to their natural counterparts. The unique conformational rigidity imparted by the proline ring influences the secondary structure of peptides, while the benzyl (B1604629) group introduces aromatic properties similar to phenylalanine. sigmaaldrich.comnih.gov

This compound is integral to the development of new peptide-based pharmaceuticals. chemimpex.comchemimpex.com Its application is part of a broader strategy in drug discovery that utilizes unnatural amino acids to create therapeutic drugs with specific structural elements. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is often preferred for solution-phase peptide synthesis, as the by-products of deprotection are volatile and easily removed. ug.edu.pl By incorporating this compound, researchers can synthesize peptide-based drug candidates with potentially improved pharmacological profiles. chemimpex.comchemimpex.com

The design of a wide array of biologically active compounds has been made possible through the incorporation of proline analogues like this compound. researchgate.netresearchgate.net The compound serves as a conformationally restricted analog of phenylalaninamide, allowing for the creation of peptidomimetics with constrained structures. sigmaaldrich.comacs.org This structural constraint is a powerful tool in medicinal chemistry, as it can lead to higher binding affinity and selectivity for biological targets. rsc.org For example, spirolactams containing an α-benzyl-proline substructure have been synthesized as potential beta-turn mimetics, which are important structural motifs in many biologically active peptides. sigmaaldrich.com The synthesis of proline-phenylalanine hybrid amino acids can provide fundamental insights into the precise conformational requirements for optimal receptor binding. rsc.org

The ability to facilitate the synthesis of complex peptides is a key advantage of using this compound and its derivatives. chemimpex.comchemimpex.com Its incorporation allows for the creation of compounds with potentially enhanced efficacy and specificity. chemimpex.comchemimpex.com Proline itself is known to act as a structural disruptor in regular secondary structures like α-helices and is commonly found in β-turns. nih.gov By introducing a bulky benzyl group at the alpha-position, the conformational properties of the resulting peptide are significantly altered. This modification is a strategic approach in designing complex peptides and peptidomimetics to achieve desired three-dimensional structures for interacting with biological targets. sigmaaldrich.comnih.gov

Design of Biologically Active Compounds

Development of Selective Inhibitors and Modulators

The structural characteristics of this compound, particularly the benzyl group, make it a valuable building block for designing selective inhibitors and modulators of enzymes and receptors. chemimpex.comchemimpex.com Its derivatives have been explored for their potential to inhibit enzymes implicated in various diseases.

In the field of neuroscience, derivatives of Boc-proline are being investigated for their therapeutic potential against neurodegenerative diseases (NDDs) such as Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net These conditions are often characterized by oxidative stress, neuroinflammation, and neurotransmitter dysregulation. mdpi.comresearchgate.net

Recent research has focused on creating novel metal-based drugs incorporating Boc-proline. A series of gold(I) and silver(I) complexes stabilized by N-heterocyclic carbene (NHC) ligands and featuring a carboxylate salt of N-Boc-proline have been synthesized and evaluated. mdpi.comresearchgate.net These complexes were assessed for their potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that are key targets in NDD therapies. mdpi.comresearchgate.net The research aims to develop novel therapeutic agents for the management of NDDs by combining the biological activities of metal complexes with the neuroprotective potential of proline derivatives. mdpi.comresearchgate.net Additionally, analogues of the tripeptide Glycine-Proline-Glutamate (GPE), which has demonstrated neuroprotective properties, have been synthesized using Boc-proline derivatives in their construction. newdrugapprovals.orggoogle.com

In oncology research, proline derivatives are being used to develop arginase inhibitors, a promising class of therapeutics for immuno-oncology. nih.govacs.org Arginase is an enzyme that can be exploited by certain cancer cells to suppress the immune system's T-cell response. nih.gov By inhibiting arginase, the tumor microenvironment can be modulated to enhance anti-tumor immunity.

Structure-based drug design has led to the discovery of potent proline-containing arginase inhibitors. nih.govacs.org Research has shown that constraining the conformation of the proline ring, for example by creating bicyclic proline analogues, can significantly improve the potency of these inhibitors. nih.gov this compound and related structures serve as key starting points and building blocks in the synthesis of these complex and highly specific enzyme inhibitors. chemimpex.comchemimpex.comnih.gov

Interactive Table: Research on Boc-Proline Derivatives

This table summarizes key research findings related to the application of various Boc-proline derivatives in medicinal chemistry.

Derivative/ComplexApplication AreaResearch Focus & FindingsCitation(s)
Au(I) and Ag(I) NHC Complexes with N-Boc-Proline Neurological DisordersSynthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) for the management of neurodegenerative diseases. mdpi.comresearchgate.net
Bicyclic Proline Analogues Cancer (Immuno-Oncology)Developed as potent arginase inhibitors. Constraining the proline ring into a Cγ-exo conformation significantly improved inhibitory activity against human arginase 1. nih.gov
Boc-(S)-a-(4-chlorobenzyl)proline General Medicinal ChemistryA derivative used as a building block for peptide-based drugs, selective inhibitors, and compounds targeting neurological and cancer-related applications. chemimpex.comchemimpex.com
Proline-containing Arginase Inhibitors Cancer (Immuno-Oncology)Structure-based discovery led to inhibitors with improved oral bioavailability for use in cancer immunotherapy. acs.org

Inhibition of Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases (DPPs), particularly Dipeptidyl Peptidase IV (DPP-IV), are a class of serine proteases that play a crucial role in glucose metabolism. nih.govnih.gov DPP-IV inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), by cleaving dipeptides from the N-terminus of polypeptide chains that contain a proline or alanine (B10760859) residue in the penultimate position. nih.govnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and better glycemic control. nih.govtufts.edu

The design of DPP-IV inhibitors often relies on peptidomimetic structures that mimic the natural substrates of the enzyme. nih.govmdpi.com These inhibitors are designed to fit into the active site of the enzyme, with the proline-mimicking part typically occupying the S1 pocket. nih.gov this compound serves as a valuable precursor for the synthesis of such inhibitors. The proline ring provides the necessary structural element to interact with the S1 subsite of the enzyme, while the alpha-benzyl group can be tailored to occupy the S2 pocket, influencing potency and selectivity. mdpi.com The Boc protecting group is instrumental in the synthetic process, allowing for controlled peptide coupling reactions during the assembly of the inhibitor. mdpi.com

Research has shown that the L-configuration of the amino acid residue at both the P1 (proline) and P2 positions is a requirement for high-affinity binding to DPP-IV. nih.gov Therefore, the (S)-configuration of this compound is critical when it is incorporated into peptidomimetic inhibitor designs.

Table 1: Examples of DPP Inhibitor Scaffolds and the Role of Proline Mimetics

Inhibitor Class Proline Mimetic Rationale for Use
Vildagliptin Cyanopyrrolidide The pyrrolidine (B122466) ring mimics proline, targeting the S1 pocket of DPP-IV. mdpi.com
Saxagliptin Cyanopyrrolidide A modified proline scaffold forms the core of this potent DPP-IV inhibitor.
Peptidomimetics Substituted Pyrrolidines The pyrrolidine moiety is a common feature, often derived from protected proline. mdpi.com

| Boronic Acid Analogues | Val-boroPro | Dipeptide analogues containing a proline linked to a boronic acid warhead show potent inhibition. tufts.edu |

Inhibitors of Prolyl Hydroxylase

Prolyl hydroxylase domain (PHD) enzymes are critical regulators of the cellular response to hypoxia (low oxygen). google.com These enzymes hydroxylate specific proline residues on the alpha subunits of Hypoxia-Inducible Factor (HIF-alpha), a key transcription factor. google.com This hydroxylation marks HIF-alpha for degradation under normal oxygen conditions. google.com In hypoxic states, PHD activity is suppressed, allowing HIF-alpha to stabilize and activate the transcription of genes involved in red blood cell production (erythropoiesis), including erythropoietin (Epo). google.com

Inhibition of PHDs has emerged as a therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease, by promoting endogenous Epo production. google.com Given that the enzyme's substrate is proline, proline analogues are a logical starting point for designing inhibitors. Compounds derived from this compound can be developed to act as competitive inhibitors, binding to the active site of the prolyl hydroxylase but being unable to be hydroxylated, thus preventing the degradation of HIF-alpha.

Another class of related enzymes is the collagen prolyl 4-hydroxylases (C-P4Hs), which are essential for the stability of collagen through the hydroxylation of proline residues. Overproduction of collagen is linked to fibrosis, and inhibitors of C-P4H are being investigated as antifibrotic agents.

Table 2: Prolyl Hydroxylase Inhibition Strategy

Enzyme Target Biological Process Therapeutic Indication Role of Proline-based Inhibitors
HIF Prolyl Hydroxylases (PHDs) HIF-alpha degradation Anemia Stabilize HIF-alpha to increase erythropoietin (Epo) production. google.com

| Collagen Prolyl 4-Hydroxylases (C-P4Hs) | Collagen maturation and stability | Fibrosis, Cancer | Prevent collagen overproduction by inhibiting proline hydroxylation. |

Role in Bioconjugation Processes

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. Proline derivatives are valuable in this field due to the conformational rigidity they impart upon peptide chains. nih.gov

A prominent application of bioconjugation is in the development of Peptide-Drug Conjugates (PDCs) for targeted cancer therapy. nih.gov A PDC consists of a peptide designed to target a specific receptor overexpressed on cancer cells, a potent cytotoxic drug (payload), and a chemical linker that connects them. nih.gov This approach aims to deliver the chemotherapy agent directly to the tumor, minimizing damage to healthy tissues. elte.hu

The linker component is critical for the stability and efficacy of the PDC. Proline residues are frequently incorporated into these peptide linkers. The unique cyclic structure of proline introduces a "kink" or a specific turn in the peptide backbone, which can influence the conjugate's stability, solubility, and interaction with processing enzymes at the target site. nih.gov this compound can be used as a specialized building block in the solid-phase synthesis of these peptide linkers, with the Boc group providing orthogonal protection during the sequential addition of amino acids. nih.gov The benzyl group can also be functionalized to modulate the linker's properties or to provide an additional attachment point.

Table 3: Components of a Targeted Peptide-Drug Conjugate (PDC)

Component Function Example Moiety
Targeting Ligand Binds to receptors on cancer cells A peptide sequence (e.g., T7 peptide targeting the transferrin receptor). nih.gov
Linker Connects the ligand and the drug; controls drug release A peptide chain, potentially containing proline derivatives for structural stability. nih.gov

| Payload | Cytotoxic agent that kills the cancer cell | A potent drug (e.g., SN-38). nih.gov |

Scaffolds for Novel Therapeutic Agents

The rigid pyrrolidine ring of proline makes it an excellent molecular scaffold—a core structure upon which other chemical groups can be built to create new drugs. nih.gov The defined stereochemistry and conformational restrictions of proline analogues are critical for their biological activity. nih.gov this compound is used as a building block in the synthesis of complex molecules, where its structure serves as a foundation for orienting functional groups in a precise three-dimensional arrangement to interact with a biological target. chemimpex.com

Research has demonstrated the utility of proline scaffolds in a variety of therapeutic areas. For instance, the Boc-protected spirocyclic proline analogue, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a key component in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. nih.gov Furthermore, a closely related analogue, N-Butoxycarbonyl-(S)-α-benzyl proline, has been identified as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) for combating the human immunodeficiency virus type-1 (HIV-1). researchgate.net The versatility of the proline scaffold allows for its incorporation into diverse peptide sequences and small molecules, enabling the exploration of new therapeutic avenues against various diseases. chemimpex.com

Table 4: Therapeutic Agents Developed from Proline Scaffolds

Therapeutic Agent/Class Disease Target Role of Proline Scaffold
Ledipasvir Hepatitis C Virus (HCV) A complex spirocyclic proline analogue forms a key part of the molecule's structure. nih.gov
NNRTI Candidates HIV-1 N-Butoxycarbonyl-(S)-α-benzyl proline itself has shown potential as an anti-HIV agent. researchgate.net

| Peptide-based pharmaceuticals | Various | The proline scaffold enhances stability and bioavailability in peptide drugs. chemimpex.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. nih.govresearchgate.net These studies aim to identify the key structural features required for potency and selectivity, guiding the optimization of drug candidates. nih.gov Proline derivatives are frequently used as tools in SAR studies due to the significant impact their conformational constraints have on peptide and protein structure. researchgate.net

This compound is an ideal candidate for SAR investigations. Modifications can be made to the proline ring, the Boc protecting group, or, most commonly, the alpha-benzyl moiety to probe interactions with a target enzyme or receptor. nih.govacs.org

The benzyl group of this compound offers a prime site for synthetic modification in SAR studies. By introducing various substituents onto the phenyl ring, researchers can systematically alter the steric, electronic, and hydrophobic properties of the molecule. acs.org For example, adding electron-withdrawing groups (like fluoro or chloro) or electron-donating groups (like methyl) can change the electronic character of the aromatic ring. mybiosource.comchemimpex.com Introducing bulky groups, such as a tert-butyl substituent, can probe the steric limitations of a target's binding pocket. mybiosource.com

This systematic substitution allows medicinal chemists to map the binding site of a target protein and optimize the inhibitor's affinity and selectivity. The availability of various substituted analogues, such as those with fluoro, chloro, bromo, and tert-butyl groups on the benzyl ring, facilitates these detailed SAR studies. mybiosource.comchemimpex.commybiosource.commybiosource.com

Table 5: Examples of Substituted Benzyl Moieties for SAR Studies

Substituent on Benzyl Ring Chemical Property Modified Potential Impact on Activity
Fluoro- (-F) Electronegativity, can form H-bonds Alters electronic interactions, may enhance binding affinity. mybiosource.comcusabio.com
Chloro- (-Cl) Electronegativity, size Modifies electronic and steric profile. chemimpex.com
Bromo- (-Br) Size, polarizability Introduces a larger halogen to probe steric tolerance. mybiosource.com
Methyl- (-CH3) Lipophilicity, steric bulk Increases hydrophobicity, can improve cell permeability.

| tert-Butyl- (-C(CH3)3) | Significant steric bulk, lipophilicity | Probes the size of the binding pocket, increases hydrophobicity. mybiosource.com |

Impact on Receptor Binding Affinity

The incorporation of structurally modified proline analogues, such as those with benzyl substitutions, into peptides is a key strategy in medicinal chemistry to modulate receptor binding affinity and selectivity. The steric and electronic properties of the substituent group can significantly influence how a peptide-based drug candidate interacts with its biological target.

Similarly, studies on leukotriene B4 (LTB4) receptor antagonists have highlighted the importance of the spatial arrangement of functional groups for high binding affinity. acs.org The optimization of lipophilic tails, often involving phenyl groups, has been shown to be critical for potent binding activity. acs.org The benzyl group in this compound provides enhanced lipophilicity, a property often leveraged in drug development to improve a molecule's interaction with the hydrophobic pockets of receptor binding sites. chemimpex.com By introducing this chiral, sterically defined, and lipophilic moiety, medicinal chemists can systematically probe structure-affinity relationships and design more potent and selective therapeutic agents. acs.org

Design of Organocatalysts in Asymmetric Synthesis

This compound and its derivatives are pivotal in the field of asymmetric organocatalysis, a branch of chemistry that uses small, chiral organic molecules to catalyze stereoselective reactions. greyhoundchrom.com This approach offers advantages such as operational simplicity, low toxicity, and stability compared to traditional metal-based catalysts. greyhoundchrom.com Proline and its analogues are among the most widely used organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. researchgate.net The Boc-protected alpha-benzyl derivative provides a scaffold that can be further modified to create highly efficient and selective catalysts for various carbon-carbon bond-forming reactions.

Proline-Based Organocatalysts for Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental method for constructing C-C bonds and creating chiral β-hydroxy ketones, which are common motifs in biologically active compounds. nih.gov (S)-Proline itself catalyzes these reactions, but its derivatives are often developed to improve efficiency and stereoselectivity. tcichemicals.com Organocatalysts derived from Boc-(S)-proline are frequently used as precursors in these syntheses. nih.govmdpi.com

For example, bifunctional organocatalysts combining a proline unit with other functional groups can enhance catalytic performance. In one study, (S)-proline-based organocatalysts with C2 symmetry were synthesized from (S)-N-Boc-proline and used in the enantioselective aldol reaction of acetone (B3395972) with various substituted aromatic aldehydes. nih.gov These catalysts facilitated the reaction, yielding moderate enantioselectivities (up to 61% ee). nih.gov The mechanism is believed to involve the formation of an enamine from the catalyst and acetone, which then attacks the aldehyde. The stereochemical outcome is dictated by the chiral environment created by the catalyst, often involving hydrogen bonding to orient the substrates in the transition state. researchgate.netnih.gov

The development of peptide-based organocatalysts, often starting from Boc-protected amino acids like proline, has also proven successful. mdpi.commdpi.com Dipeptides and tripeptides containing an N-terminal proline can show significantly higher activity and selectivity than proline alone, although the effect is highly dependent on the other amino acid residues in the sequence. mdpi.commdpi.com

Table 1: Performance of Proline-Based Organocatalysts in Asymmetric Aldol Reactions
Catalyst TypeReactantsConditionsYield (%)Enantiomeric Excess (ee %)Reference
(S)-Proline-derived C2-symmetric catalystAcetone + p-NitrobenzaldehydeNot specifiedModerateUp to 61% nih.gov
Silica-supported (S)-proline derivativeAcetone + 4-NitrobenzaldehydeSolvent-free, 1 °CExcellentLow to moderate mdpi.com
Proline-Threonine DipeptideVarious Aldehydes + AcetoneCHCl₃Not specifiedHigh nih.gov
AZT-ProlinamideAromatic Aldehydes + KetonesAdditive-free waterGoodGood nih.gov

Applications in Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone reaction in organic synthesis. Organocatalysts derived from proline and its analogues, including structures that can be conceptually traced back to precursors like this compound, are effective in catalyzing asymmetric Michael additions. beilstein-journals.orgwiley.com These reactions are crucial for creating chiral β-amino carbonyl compounds and other valuable synthetic intermediates. beilstein-journals.org

The catalytic cycle typically involves the formation of a chiral enamine between the secondary amine of the proline-based catalyst and a donor molecule (e.g., an aldehyde or ketone). This enamine then attacks the Michael acceptor (e.g., a nitroalkene). The stereochemistry of the resulting product is controlled by the chiral catalyst, which directs the approach of the reactants. mdpi.combeilstein-journals.org

For instance, bifunctional L-prolinamides have been shown to be excellent catalysts for the Michael addition of aldehydes to nitroalkenes, achieving excellent yields and enantioselectivities under mild conditions. mdpi.com Similarly, other pyrrolidine derivatives have been successfully employed in the aza-Michael addition, where a nitrogen nucleophile is added, to produce chiral β-nitroamines. beilstein-journals.orgacs.org The use of ionic liquids as a medium for L-proline catalyzed Michael additions of thiols to α,β-unsaturated ketones has also been explored, demonstrating the versatility of these catalytic systems. nih.gov

Table 2: Proline-Derived Catalysts in Asymmetric Michael Addition Reactions
Catalyst TypeReactants (Donor + Acceptor)Product TypeYield (%)Enantiomeric Excess (ee %)Reference
Bifunctional L-ProlinamidesAldehydes + β,β-Disubstituted NitroalkenesChiral AldehydesExcellentExcellent (up to 99%) mdpi.com
Quinine-derived catalystNitroalkanes + N-Boc Iminesβ-NitroaminesHighHigh acs.org
L-ProlineThiophenols + ChalconeThioether AdductsHighNot applicable (achiral product) nih.gov
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether4,5-dibromo-1H-pyrrole-2-carbonitrile + (E)-4-hydroxybut-2-enal derivativeBromopyrrole Alkaloid Precursor~78%Up to 93% beilstein-journals.org

Protein Engineering Research

The introduction of unnatural amino acids (UAAs) into proteins is a powerful strategy in protein engineering to create proteins with novel or enhanced properties. rsc.org this compound serves as a valuable building block or precursor for such UAAs. chemimpex.com These tailored amino acids allow researchers to go beyond the 20 canonical amino acids, introducing new chemical functionalities, steric constraints, or spectroscopic probes into a protein's structure. rsc.orgworldscientific.com This rational design approach can lead to enzymes with improved catalytic efficiency, proteins with enhanced stability, or therapeutic peptides with better bioactivity. rsc.orgworldscientific.com

Modification of Proteins to Study Interactions and Functions

Incorporating modified proline analogues, such as those with a benzyl group, is a key technique for investigating protein structure, function, and interactions. chemimpex.comnih.gov The rigid, cyclic structure of proline already imposes significant constraints on the polypeptide backbone. worldscientific.com Adding a bulky substituent like a benzyl group at the alpha-carbon introduces further specific steric and conformational biases.

These modifications can be used to stabilize specific secondary structures, such as β-turns, or to probe the importance of certain conformations for biological activity. worldscientific.com For example, by replacing a natural proline residue with a substituted analogue, scientists can study how the local structure is perturbed and how this affects protein-protein interactions (PPIs). nih.govmdpi.com The dysregulation of PPIs is linked to many diseases, making the ability to modulate them a critical goal in therapeutic development. mdpi.com

Analytical and Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and, critically, the chiral integrity of Boc-(S)-alpha-benzyl-proline and related derivatives. Chiral stationary phases (CSPs) are paramount for the successful separation of enantiomers, enabling the accurate determination of enantiomeric excess (ee).

Research has demonstrated the efficacy of polysaccharide-based chiral columns for the separation of various proline derivatives. nih.gov For instance, a Chiralpak AD-H column has been successfully used with a mobile phase consisting of hexane, ethanol, and 0.1% trifluoroacetic acid (TFA) to resolve enantiomers of similar compounds. nih.gov The separation mechanism on such columns is often attributed to hydrogen bonding interactions, steric effects, and potential π-π interactions between the analyte and the chiral stationary phase. nih.gov The proportion of the polar modifier, such as ethanol, in the mobile phase can dramatically influence the resolution of proline derivatives, highlighting the importance of method optimization. nih.gov

In a study on related proline scaffolds, a CHIRALPAK® IC column was employed with a mobile phase of a hexanes/isopropanol mixture to determine the enantiomeric ratio. nih.gov The enantiomeric excess of various proline derivatives has also been determined using a Chiralcel OD-H column. nih.gov These examples underscore the general approach for the chiral separation of this compound, which would involve a systematic screening of chiral columns and mobile phase compositions to achieve optimal separation of the (S)- and (R)-enantiomers.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Proline Derivatives

Parameter Condition 1 Condition 2
Column Chiralpak AD-H CHIRALPAK® IC
Mobile Phase Hexane/Ethanol/0.1% TFA Hexanes/Isopropanol
Detection UV UV

| Analyte Type | Boc-proline derivatives | N-Boc-4-substituted prolines |

This table presents typical conditions used for related compounds, as specific data for this compound was not available in the searched literature.

Spectroscopic Characterization (FTIR, NMR, Mass Spectrometry)

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information on the functional groups present in the molecule. For the related N-Boc-L-proline, characteristic vibrational bands are observed. nih.gov The spectrum would be expected to show strong carbonyl (C=O) stretching vibrations for both the carbamate (B1207046) (Boc group) and the carboxylic acid, typically in the range of 1613-1734 cm⁻¹. nih.gov The C-H stretching vibrations from the aliphatic and aromatic parts of the molecule, as well as the characteristic bands for the tert-butyl group of the Boc protector, would also be present. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of the molecule.

¹H NMR spectra would show distinct signals for the protons of the benzyl (B1604629) group, the proline ring, and the tert-butyl group of the Boc protecting group. Due to the restricted rotation around the N-Boc bond, it is common to observe two sets of signals (rotamers) for some of the proline protons in the NMR spectrum. acs.org

¹³C NMR spectra would complement the ¹H NMR data, showing characteristic chemical shifts for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the benzyl group, and the aliphatic carbons of the proline ring and the Boc group. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For a related compound, 1-(tert-butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid, the expected [M+H]⁺ ion would be at m/z 306.1700, and a found value of 306.1705 confirms the molecular formula C₁₇H₂₃NO₄. acs.org

Table 2: Representative Spectroscopic Data for Related Proline Derivatives

Technique Observation Compound Reference
FTIR (cm⁻¹) ~1734 (C=O, acid), ~1632 (C=O, carbamate), ~2968 (C-H, CH₃) N-Boc-L-proline nih.gov
¹H NMR (ppm) Presence of rotamers, signals for benzyl, proline, and Boc groups Quaternary Proline Derivatives acs.org
¹³C NMR (ppm) Signals for carbonyls, aromatic, and aliphatic carbons N-Boc-Protected Proline Complexes mdpi.com

| HRMS (m/z) | Calculated for C₁₇H₂₄NO₄ [M+H]⁺: 306.1700, Found: 306.1705 | 1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic Acid acs.org |

This table provides representative data from closely related compounds to illustrate the expected spectral features of this compound.

X-ray Diffraction Analysis for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.govd-nb.info For chiral molecules like this compound, this technique can unambiguously confirm the (S)-configuration at the α-carbon.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined values are then compared with the theoretically calculated percentages based on the molecular formula (C₁₇H₂₃NO₄ for this compound). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental composition. nih.govgoogle.com

For the related N-Boc-L-proline (C₁₀H₁₇NO₄), the calculated and found values demonstrate the application of this technique. nih.gov

Table 3: Example Elemental Analysis Data for N-Boc-L-proline

Element Calculated (%) Found (%)
Carbon (C) 55.80 55.78
Hydrogen (H) 7.96 7.98
Nitrogen (N) 6.50 6.51

Source: Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. nih.gov

Chromatographic Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is of utmost importance for chiral compounds used in stereoselective synthesis. As discussed in the HPLC section (5.1), chiral chromatography is the primary method for this purpose. scielo.brwindows.net The goal is to develop a chromatographic method that can separate the desired (S)-enantiomer from its undesired (R)-enantiomer.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. A high enantiomeric excess, ideally greater than 98% or 99%, is often required for applications in asymmetric synthesis. The development of such analytical methods often involves screening different chiral stationary phases (e.g., polysaccharide-based like Chiralcel or Chiralpak) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.govnih.govunimi.it The use of these techniques ensures that the chiral integrity of this compound is maintained throughout its synthesis and purification.

Future Directions and Emerging Research Avenues in the Study of Boc S Alpha Benzyl Proline

The landscape of medicinal chemistry and drug discovery is continually evolving, with researchers actively seeking innovative molecular scaffolds and synthetic strategies. Within this context, Boc-(S)-alpha-benzyl-proline and its analogs are emerging as significant building blocks. The inherent conformational constraints of the proline ring, combined with the stereochemistry and the bulky benzyl (B1604629) group, provide a unique three-dimensional structure that is of great interest for developing new therapeutic agents. Future research is poised to expand upon the foundational knowledge of this compound, branching into several key areas that promise to unlock its full therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.